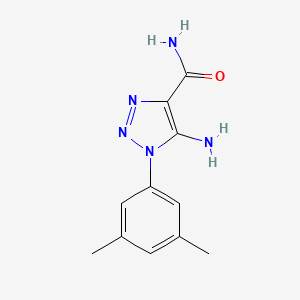

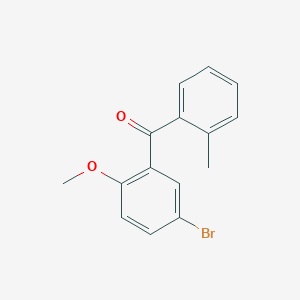

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone

説明

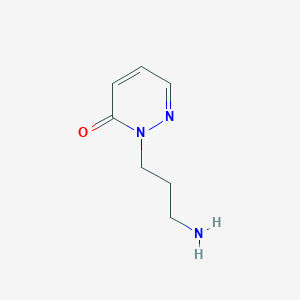

“(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone” is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 . It belongs to the family of substituted phenethylamines.

Synthesis Analysis

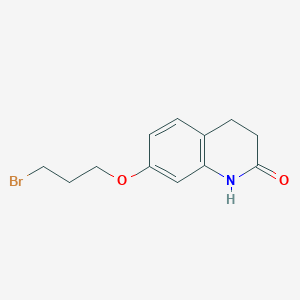

The synthesis of a similar compound, 5-bromo-2-methoxyphenol, involves three steps: acetylation protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone” consists of a bromine atom, a methoxy group, and a methyl group attached to different positions on a phenyl ring .科学的研究の応用

Synthesis and Structural Analysis

The compound (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone has been synthesized through the reaction of 4-bromophenol and benzoyl chloride. Its structure was confirmed via X-ray crystallography, revealing a monoclinic space group and specific cell dimensions, which provides insight into its molecular configuration and potential interactions with other molecules (Kuang Xin-mou, 2009).

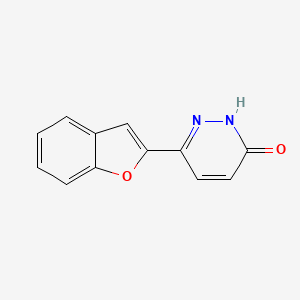

Antioxidant Properties

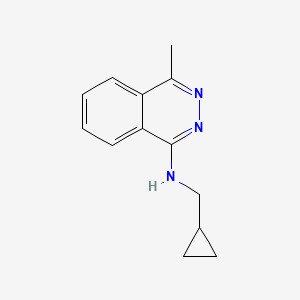

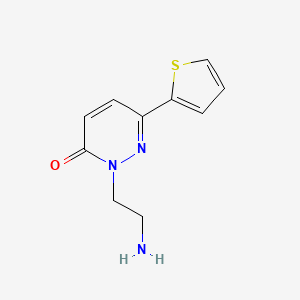

Derivatives of (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone, particularly those containing bromophenol groups, have been synthesized and evaluated for their antioxidant properties. These compounds have been shown to exhibit significant radical scavenging activities, comparable to standard antioxidants like BHA and BHT, suggesting their potential as natural antioxidant agents in pharmaceutical and food industries (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

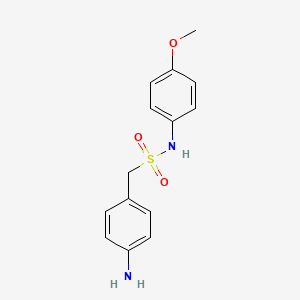

Carbonic Anhydrase Inhibition

Research has also been conducted on bromophenol derivatives of (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone for their inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in pH regulation and various physiological processes. These studies have shown that certain derivatives can effectively inhibit CA activity, offering potential therapeutic applications in treating conditions like glaucoma and edema (Yusuf Akbaba, H. T. Balaydın, A. Menzek, S. Göksu, E. Şahin, D. Ekinci, 2013).

Antimicrobial Activity

Bromophenols derived from (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone have shown notable antimicrobial activity, especially against bacterial strains such as Escherichia coli and Candida albicans. These findings indicate the potential use of these compounds in developing new antimicrobial agents to combat infectious diseases (T. Benneche, Gunnar Herstad, Marianne Lenes Rosenberg, S. Assev, A. Scheie, 2011).

Enantiomeric Synthesis

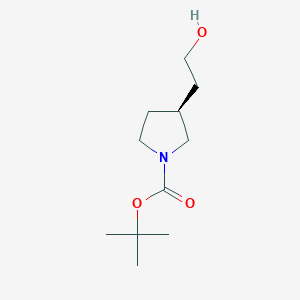

Research has developed methods for synthesizing enantiomerically pure derivatives of (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone, which is crucial for pharmaceutical applications where the activity can significantly differ between enantiomers. This synthesis involves key steps like resolution and crystallization to achieve high enantiomeric purities, which are essential for the targeted biological activities of these compounds (Shuo Zhang, Wenjin Wang, Chuan Li, P. Liu, Weiren Xu, Lida Tang, Jian-wu Wang, Guilong Zhao, 2014).

Safety and Hazards

Handling of “(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone” requires good industrial hygiene and safety practice. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. Protective gloves, clothing, and eye/face protection should be worn, and the compound should be used only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

(5-bromo-2-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-10-5-3-4-6-12(10)15(17)13-9-11(16)7-8-14(13)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOOJLPJNPQZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)